molecular formula C13H20N2O2 B2907985 tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate CAS No. 1893851-94-9

tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate

Cat. No.: B2907985
CAS No.: 1893851-94-9
M. Wt: 236.315
InChI Key: BYIXVECTQBFJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate (CAS 1893851-94-9) is a chemical compound with a molecular formula of C13H20N2O2 and a molecular weight of 236.31-236.32 g/mol . It is characterized as a versatile small-molecule scaffold, primarily used in pharmaceutical research and development . The compound features a tert-butyloxycarbonyl (Boc) protected amine , a widely used strategy in organic synthesis . The Boc group is stable under a variety of conditions, including exposure to bases and nucleophiles, but can be readily removed with acids, allowing for orthogonal protection strategies and selective deprotection during multi-step syntheses . This makes the reagent particularly valuable for constructing complex molecules, such as active pharmaceutical ingredients (APIs), where the protection of reactive functional groups is required . Its specific structure, containing both a protected aminomethyl group and a methyl substituent on the phenyl ring, makes it a useful building block in medicinal chemistry, potentially for the synthesis of potential enzyme inhibitors or other biologically active molecules . The product is offered with a minimum purity of 95% and is intended for research applications only . It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this Boc-protected intermediate as a key precursor in the synthesis of novel compounds for various investigative purposes.

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-5-10(8-14)7-11(6-9)15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIXVECTQBFJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of tert-butyl carbamate with 3-(aminomethyl)-5-methylphenylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic conditions, various nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis Applications

Protecting Group in Organic Synthesis

  • TBM-AB(Me)Ph is primarily utilized as a protecting group for amines in organic synthesis. Protecting groups are essential in multi-step syntheses where certain functional groups need to be temporarily deactivated to prevent unwanted reactions. The tert-butyl carbamate group can be attached to the amine, allowing for selective modifications of other functional groups without interference from the amine itself. After the desired reactions are completed, the protecting group can be removed to regenerate the free amine.

Versatility in Synthetic Pathways

  • The versatility of TBM-AB(Me)Ph allows it to be integrated into various synthetic pathways, making it a valuable intermediate in the production of more complex molecules. Its stability and reactivity make it suitable for diverse applications in synthetic organic chemistry, including the synthesis of pharmaceuticals and agrochemicals.

Biological and Pharmaceutical Applications

Potential Anti-Cancer Properties

  • Research has indicated that TBM-AB(Me)Ph may exhibit anti-cancer properties. Studies have shown that compounds with similar structures can interact with biological targets involved in cancer progression. Although further research is necessary to elucidate its mechanisms and efficacy as a therapeutic agent, initial findings suggest a promising avenue for drug development .

Medicinal Chemistry

  • The compound's unique structure enhances its interaction with biological systems, making it a candidate for drug development. Its amino group allows for modulation of enzyme activity and may serve as an intermediate in synthesizing pharmaceutical agents with specific therapeutic effects.

Comparative Analysis of Carbamates

To better understand the uniqueness of TBM-AB(Me)Ph, it is helpful to compare it with other carbamate derivatives commonly used in medicinal chemistry:

Compound NameStructureKey Applications
TBM-AB(Me)PhStructureProtecting group; potential anti-cancer agent
Carbamate AStructure AInsecticides; herbicides
Carbamate BStructure BPharmaceuticals; enzyme inhibitors

This table illustrates that while many carbamates serve as pesticides or herbicides, TBM-AB(Me)Ph's role as a protecting group and its potential medicinal applications highlight its distinct position within this class of compounds.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of TBM-AB(Me)Ph:

  • Study on Protecting Groups : A comprehensive investigation into various protecting groups demonstrated that TBM-AB(Me)Ph effectively prevents unwanted reactions during multi-step syntheses, showcasing its utility in complex organic transformations .
  • Anti-Cancer Research : Preliminary studies reported that TBM-AB(Me)Ph exhibited cytotoxic effects against specific cancer cell lines, suggesting further exploration into its potential as an anti-cancer drug is warranted .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing reactions at the amine site. Under acidic conditions, the tert-butyl group can be cleaved, releasing the free amine for further reactions. This property is particularly useful in peptide synthesis and other complex organic syntheses .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate
  • CAS Number : 1893851-94-9
  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.31 g/mol
  • Structure: Features a phenyl ring with meta-aminomethyl (-CH₂NH₂) and meta-methyl (-CH₃) substituents, protected by a tert-butyl carbamate group .

Key Properties :

  • Physical Form : White to pale solid.
  • Purity : ≥95% (typical commercial grade).
  • Applications :
    • Pharmaceuticals : Intermediate in drug synthesis (e.g., anticoagulants, kinase inhibitors).
    • Agrochemicals : Building block for pesticides.
    • Material Science : Precursor for functional polymers .

Comparison with Structurally Similar Compounds

tert-Butyl N-[4-(Aminomethyl)phenyl]carbamate

  • CAS : 220298-96-4
  • Structure: Para-aminomethyl substituent on phenyl ring.
  • Molecular Weight : 222.28 g/mol.
  • Key Differences: Substituent Position: Para vs. meta aminomethyl group. Reactivity: Para-substituted analogs often exhibit altered electronic properties, influencing coupling reactions (e.g., Suzuki-Miyaura). Applications: Less common in drug synthesis due to steric hindrance in target binding .

tert-Butyl [5-(Aminomethyl)pyridin-2-yl]carbamate

  • CAS: Not explicitly listed (see ).
  • Structure: Pyridine ring replaces phenyl, with aminomethyl at position 3.
  • Molecular Weight : ~222.24 g/mol (estimated).
  • Key Differences :
    • Heterocyclic Core : Pyridine’s basic nitrogen enhances solubility and metal coordination.
    • Applications : Preferred in kinase inhibitors (e.g., EGFR inhibitors) due to improved bioavailability .

(S)-tert-Butyl ((2-Oxo-3-(4-(3-Oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate

  • CAS: Not provided ().
  • Structure: Oxazolidinone ring with morpholino and phenyl groups.
  • Molecular Weight : ~450 g/mol (estimated).
  • Key Differences: Complexity: Oxazolidinone and morpholino groups confer rigidity and hydrogen-bonding capacity. Applications: Key intermediate in Rivaroxaban (anticoagulant) synthesis; critical for inhibiting Factor Xa .

tert-Butyl (5-Aminobenzo[d]isoxazol-3-yl)carbamate

  • CAS: Not explicitly listed ().
  • Structure : Benzoisoxazole fused ring system.
  • Molecular Weight : ~235.25 g/mol (estimated).
  • Key Differences: Aromatic Heterocycle: Benzoisoxazole enhances metabolic stability and π-π stacking in drug-receptor interactions. Applications: Potential use in CNS drugs due to blood-brain barrier penetration .

Structural and Functional Analysis

Substituent Position Effects

  • Meta vs. Para Substitution :
    • Meta-substituted analogs (target compound) offer better steric accessibility for nucleophilic reactions (e.g., amide coupling) compared to para-substituted derivatives .
    • Para-substituted compounds may exhibit higher crystallinity, aiding purification .

Impact of Heterocycles

  • Pyridine vs. Phenyl :
    • Pyridine derivatives (e.g., ) show 10–20% higher solubility in polar solvents (e.g., DMSO), advantageous for in vitro assays.
    • Phenyl-based compounds (target) are more lipophilic, favoring blood-brain barrier penetration .

Functional Group Contributions

  • tert-Butyl Carbamate :
    • Provides steric protection for amines, reducing unwanted side reactions during synthesis.
    • Deprotection (e.g., HCl/EtOAc) yields primary amines critical for final drug molecules .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Core Structure Key Substituents Applications Reference
tert-Butyl N-[3-(aminomethyl)-5-MePh]carbamate 1893851-94-9 236.31 Phenyl 3-(CH₂NH₂), 5-CH₃ Drug intermediates, agrochemicals
tert-Butyl N-[4-(aminomethyl)Ph]carbamate 220298-96-4 222.28 Phenyl 4-(CH₂NH₂) Specialty polymers
tert-Butyl [5-(aminomethyl)Pyridin-2-yl]carbamate N/A ~222.24 Pyridine 5-(CH₂NH₂) Kinase inhibitors
(S)-tert-Butyl oxazolidinone derivative N/A ~450 Oxazolidinone Morpholino, phenyl Anticoagulants (Rivaroxaban intermediate)

Research Findings and Industrial Relevance

  • Synthetic Efficiency: The target compound’s synthesis () requires fewer steps (2–3 steps) compared to oxazolidinone derivatives (5+ steps), reducing production costs.
  • Biological Activity : Pyridine analogs () show IC₅₀ values <100 nM in kinase inhibition assays, outperforming phenyl-based compounds in specific targets .
  • Scale-Up Feasibility : Lithium-mediated coupling () achieves >90% yield for Rivaroxaban intermediates, highlighting industrial viability .

Biological Activity

Tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is classified as a carbamate, characterized by the presence of a tert-butyl group and an aminomethyl-5-methylphenyl moiety. Its chemical formula is C12H18N2O2C_{12}H_{18}N_{2}O_{2}, with a molecular weight of approximately 236.31 g/mol. The structure facilitates interactions with various biological targets, which may be responsible for its pharmacological effects.

This compound operates through several mechanisms, primarily involving enzyme interactions and protein modifications. It has been shown to modulate biochemical pathways by binding to specific molecular targets, including enzymes and receptors. This binding alters the activity of these proteins, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits antitumor activity , with studies suggesting cytotoxic effects against various cancer cell lines. For instance, similar compounds have been observed to induce cell death via non-apoptotic mechanisms such as methuosis, characterized by the accumulation of macropinosome-derived vacuoles .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Antitumor ActivityCytotoxic effects on cancer cell lines
Enzyme InteractionModulation of enzyme activity
Protein ModificationAlteration in protein function due to binding

Case Studies

  • Antitumor Effects : In a study evaluating similar carbamate derivatives, researchers found that compounds with structural similarities to this compound exhibited significant cytotoxicity against glioblastoma cells. The mechanism involved disruption of microtubule polymerization, leading to mitotic arrest and subsequent cell death .
  • Enzyme Interaction Studies : A profiling study analyzed the interaction of various chemicals with enzymatic pathways, revealing that this compound could act as an inhibitor for several key enzymes involved in metabolic pathways .

Applications in Medicinal Chemistry

The compound's unique structural features make it a valuable candidate in medicinal chemistry for the development of new pharmaceuticals. Its potential applications include:

  • Cancer Therapeutics : Exploiting its cytotoxic properties against specific cancer types.
  • Enzyme Inhibitors : Designing inhibitors targeting metabolic enzymes for various diseases.
  • Drug Development : Serving as an intermediate in the synthesis of more complex organic compounds.

Q & A

Q. Table 1: Comparison of Synthetic Methods

SolventBaseTemp (°C)Yield (%)Reference
DCMTriethylamine0–2585–90
THFDMAP*2578
AcetonitrilePyridine2565

*DMAP = 4-Dimethylaminopyridine

Basic Question: Which characterization techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ 1.3–1.4 ppm for 9H) and the aminomethyl moiety (δ 3.8–4.0 ppm for -CH₂NH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 236.31 (C₁₃H₂₀N₂O₂) .
  • Infrared (IR) Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1520 cm⁻¹ (N-H bend) confirm the carbamate group .

Basic Question: How does the compound’s stability vary under different storage conditions?

Answer:
Stability is influenced by:

  • Moisture : Hydrolysis of the carbamate group occurs in aqueous environments, requiring anhydrous storage .
  • Temperature : Degrades above 40°C; recommended storage at –20°C in sealed containers .
  • Light : Photodegradation is minimal but observed under UV exposure; amber vials are advised for long-term storage .

Q. Table 2: Stability Under Controlled Conditions

ConditionDegradation (%)Time (months)Reference
–20°C, anhydrous<512
25°C, 50% humidity203

Advanced Question: What role does this compound play in synthesizing drug candidates, and how are structure-activity relationships (SAR) optimized?

Answer:
The compound serves as a key intermediate in drug discovery due to:

  • Protecting group utility : The tert-butyl carbamate shields the amine during multi-step syntheses (e.g., peptide coupling) .
  • Bioisosteric potential : The aminomethyl group mimics natural ligands in receptor binding studies .

Q. SAR Optimization Strategies :

  • Substituent effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring enhances metabolic stability .
  • Stereochemistry : Enantiopure derivatives (e.g., R-configuration) show improved selectivity in kinase inhibition assays .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cytochrome P450) by analyzing hydrogen bonding and hydrophobic interactions with the tert-butyl and aminomethyl groups .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict reactivity in nucleophilic substitution reactions .

Q. Table 3: Docking Scores for Common Targets

Target ProteinBinding Affinity (kcal/mol)Reference
COX-2–8.2
EGFR Kinase–7.9

Advanced Question: What analytical methods resolve contradictions in reported bioactivity data for derivatives of this compound?

Answer:

  • High-Throughput Screening (HTS) : Replicates assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
  • Crystallography : X-ray structures (e.g., using CCP4 suite) reveal conformational differences in protein-ligand complexes .

Basic Question: What protocols ensure safe handling and disposal of this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Waste Disposal : Incineration at >800°C with alkaline scrubbers to neutralize nitrogen oxides .
  • Spill Management : Absorb with vermiculite, collect in sealed containers, and label as hazardous waste .

Advanced Question: How do reaction mechanisms differ when functionalizing the aminomethyl group versus the phenyl ring?

Answer:

  • Aminomethyl Group : Undergoes nucleophilic acyl substitution (e.g., with activated esters) to form amides or ureas .
  • Phenyl Ring : Electrophilic aromatic substitution (e.g., nitration) occurs at the para position due to the electron-donating methyl group .

Q. Table 4: Reaction Pathways

SiteReaction TypeExample Product
AminomethylAcylationBenzamide derivative
Phenyl ringHalogenation4-Bromo-substituted analog

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.